(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid
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Overview
Description
3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluorophenyl group and a carbamoylethyl group, along with a cyano group and a prop-2-enoic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The difluorophenyl group is then introduced via a substitution reaction. The carbamoylethyl group is added through an alkylation reaction, and the cyano group is introduced using a cyanation reaction. Finally, the prop-2-enoic acid moiety is formed through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity, while the cyano and carbamoylethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-carbamoylethyl)-3-(4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 3-[1-(2-carbamoylethyl)-3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Uniqueness
The unique combination of the difluorophenyl group and the cyano group in 3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid distinguishes it from similar compounds. This combination enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H12F2N4O3 |
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Molecular Weight |
346.29 g/mol |
IUPAC Name |
(Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H12F2N4O3/c17-12-2-1-9(6-13(12)18)15-11(5-10(7-19)16(24)25)8-22(21-15)4-3-14(20)23/h1-2,5-6,8H,3-4H2,(H2,20,23)(H,24,25)/b10-5- |
InChI Key |
FYVFRTXARVBSBK-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC(=O)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)F)F |
Origin of Product |
United States |
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